molecular formula C7H3F4NO2 B1530045 4,5-Difluoro-2-nitrobenzodifluoride CAS No. 1805063-59-5

4,5-Difluoro-2-nitrobenzodifluoride

Cat. No. B1530045
M. Wt: 209.1 g/mol
InChI Key: OQJWRDUYUCDZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-nitrobenzoic acid is a chemical compound with the linear formula F2C6H2(NO2)CO2H . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular formula of 4,5-Difluoro-2-nitrobenzoic acid is C7H3F2NO4 and its molecular weight is 203.10 .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-nitrobenzoic acid is a solid at 20°C . It has a melting point range of 163.0 to 167.0°C . It is sensitive to light .

Safety And Hazards

4,5-Difluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-(difluoromethyl)-4,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJWRDUYUCDZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-nitrobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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